5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
The compound “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a type of oxindole . Oxindoles are a class of compounds that contain an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
There is a mention of a Pd-mediated hydrogenolytic deprotection of BOM group of uridi , which might be related to the synthesis of such compounds, but the specific synthesis process for “this compound” is not detailed .Molecular Structure Analysis
The molecular structure analysis of “this compound” is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not detailed in the sources I found .Scientific Research Applications
Radiotracer Development for PET Imaging
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivatives have been explored in the development of PET radiotracers. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride. This compound, [18F] NIDA-42033, shows potential as a radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Advancements in Organic Synthesis
The chemical compound has been utilized in the advancement of organic synthesis methods. A study on the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides highlighted the potential of a fluorinated heterocyclic scaffold, synthesized via methods like Michael addition and Mannich reaction (Revanna et al., 2013).
Antimicrobial and Antiinflammatory Studies
Indazole derivatives have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. A research discussed the synthesis and studies on such activities of heterocycles derived from nitro/fluoro/chloro/bromoindole carbohydrazides, showing that these compounds exhibited moderate to good antiproliferative activity (Narayana et al., 2009).
Fluorescent Compound Synthesis
The synthesis of fluorescent compounds using indazole derivatives has been a topic of research. A study discussed the synthesis of fluorescent indazoles by palladium-catalyzed benzannulation of pyrazoles with alkynes. This method allowed the development of tetraarylindazoles as new fluorophores, showcasing the alteration of photochemical properties by varying substituents (Kim et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
5-bromo-4-fluoro-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHSRHZYBZJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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